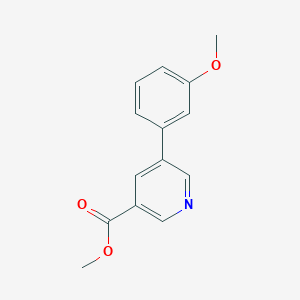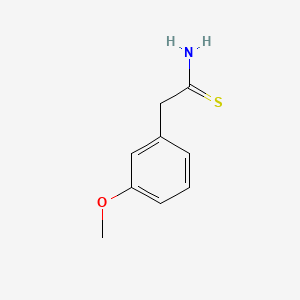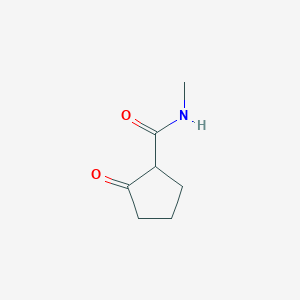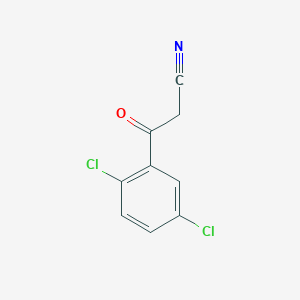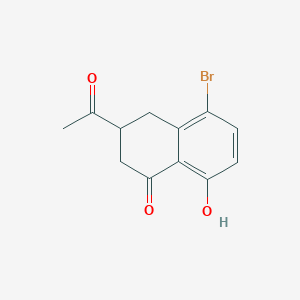
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
Übersicht
Beschreibung
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, also known as 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone, is a chemical compound found in a variety of plant species. It is an important intermediate in the synthesis of several pharmaceuticals and has been studied for its potential use as an anti-inflammatory and analgesic. It has also been studied for its potential use as an anti-cancer agent and for its potential to inhibit the growth of certain bacteria. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The study by Juneja and Dannenberg (1975) explores the dehydrohalogenation reactions of related compounds, shedding light on the mechanisms and product mixtures that can emerge from reactions involving halogenated naphthalenones. Such insights are crucial for synthetic chemistry applications, especially in designing compounds with specific properties for further study or application (Juneja & Dannenberg, 1975).
Asymmetric Synthesis and Optically Active Compounds
- Suzuki, Kimura, and Terashima (1986) discuss the bromolactonization of optically active acetals derived from similar compounds, which proceeds highly diastereoselectively. This process is crucial for the synthesis of optically active anthracyclinones, showcasing the potential pharmaceutical applications of such chemical reactions (Suzuki, Kimura, & Terashima, 1986).
Crystal Structure Analysis
- The work by Asiri et al. (2010) on the crystal structure analysis of naphthalene derivatives highlights the importance of understanding molecular interactions and hydrogen bonding patterns in designing compounds with desired physical and chemical properties (Asiri, Khan, Tan, & Ng, 2010).
Bioactive Compounds from Natural Sources
- Li et al. (2018) isolated new naphthalenone derivatives from endophytic bacteria, demonstrating the potential for discovering novel bioactive compounds with applications in medicine and biotechnology (Li, Zhang, Qi, Wang, & Xiang, 2018).
Synthesis and Molecular Structure
- Gouda et al. (2022) explored the synthesis and molecular structure of a compound with a selanylphenyl acetamide component, which was analyzed for its cytotoxicity and redox profile. This study illustrates the broad scope of research in designing compounds for potential therapeutic applications (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Eigenschaften
IUPAC Name |
3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJXLOWSXNDTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573715 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone | |
CAS RN |
83344-22-3 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



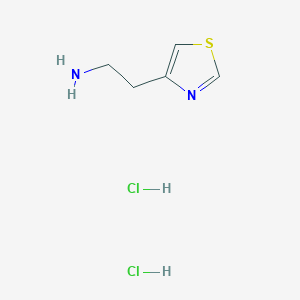
![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)
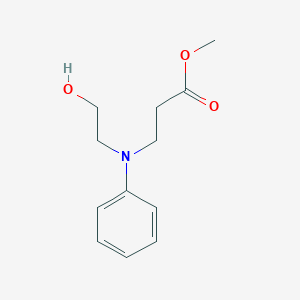
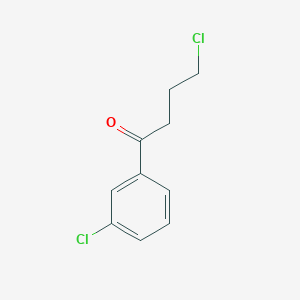

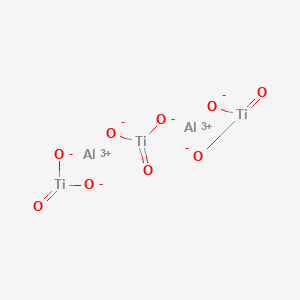

![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)

